[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate [(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate
Brand Name: Vulcanchem
CAS No.: 63732-60-5
VCID: VC18707953
InChI: InChI=1S/C20H23NO4/c1-11(22)24-14-6-7-16-20-8-9-21(2)13(18(14)20)10-12-4-5-15(23-3)19(25-16)17(12)20/h4-7,13-14,16,18H,8-10H2,1-3H3/t13-,14-,16+,18-,20-/m1/s1
SMILES:
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate

CAS No.: 63732-60-5

Cat. No.: VC18707953

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate - 63732-60-5

Specification

CAS No. 63732-60-5
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name [(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate
Standard InChI InChI=1S/C20H23NO4/c1-11(22)24-14-6-7-16-20-8-9-21(2)13(18(14)20)10-12-4-5-15(23-3)19(25-16)17(12)20/h4-7,13-14,16,18H,8-10H2,1-3H3/t13-,14-,16+,18-,20-/m1/s1
Standard InChI Key BYUOHQHEMAZVPI-WPOPLXQKSA-N
Isomeric SMILES CC(=O)O[C@@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)C
Canonical SMILES CC(=O)OC1C=CC2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)C

Introduction

Key Features:

  • Molecular Formula: Likely includes carbon (C), hydrogen (H), oxygen (O), and possibly nitrogen (N).

  • Functional Groups: Methoxy (-OCH3), acetate (-COOCH3), and a polycyclic aromatic backbone.

  • Chirality: The multiple chiral centers suggest enantiomeric purity is essential for its activity.

Synthesis Pathways

The synthesis of such compounds generally involves multi-step organic reactions focusing on:

  • Cyclization Reactions: Formation of the benzofuroisoquinoline core.

  • Functionalization: Introduction of methoxy and acetate groups.

  • Stereochemical Control: Use of chiral catalysts or reagents to achieve the desired enantiomeric purity.

Example Synthesis Steps:

  • Starting from simple aromatic precursors like isoquinoline derivatives.

  • Employing reagents such as methanol (for methoxylation) and acetic anhydride (for acetylation).

  • Utilizing asymmetric catalysis to control chirality.

Biological Relevance

Compounds with similar structures often exhibit significant pharmacological activities due to their interaction with biological targets like enzymes or receptors.

Potential Applications:

  • Pharmacology: Likely candidates for use in analgesics or anticancer agents.

  • Enzyme Inhibition: Structures like this may inhibit enzymes such as acetylcholinesterase or kinases.

  • Natural Product Derivatives: Many benzofuroisoquinolines are derived from natural alkaloids with potent biological effects.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR for structural elucidation.

    • Chiral NMR to assess enantiomeric excess.

  • Mass Spectrometry (MS):

    • Molecular ion peak to confirm molecular weight.

  • Infrared Spectroscopy (IR):

    • Functional group identification (e.g., C=O stretch for acetate).

  • X-Ray Crystallography:

    • Detailed stereochemical analysis.

Research Findings

While specific studies on this exact compound are unavailable in the provided materials, analogs suggest promising roles in medicinal chemistry. For example:

  • Similar compounds have been synthesized as anticancer agents with high efficacy against breast cancer cell lines .

  • Chiral derivatives often show enhanced binding affinities in drug development .

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